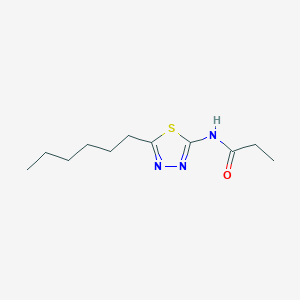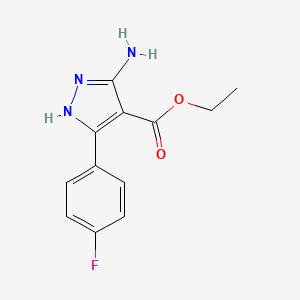![molecular formula C23H23ClN2O3S2 B12493501 2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493501.png)
2-[(4-chlorobenzyl)sulfanyl]-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by the presence of chlorophenyl, dimethylphenyl, and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the chlorophenyl intermediate.
Sulfanylation: The chlorophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl intermediate with 4-[(2,5-dimethylphenyl)sulfamoyl]phenyl acetic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features, such as the presence of chlorine atoms on an aniline ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds share similar functional groups and are studied for their pharmacological activities.
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-{4-[(2,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23ClN2O3S2 |
|---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H23ClN2O3S2/c1-16-3-4-17(2)22(13-16)26-31(28,29)21-11-9-20(10-12-21)25-23(27)15-30-14-18-5-7-19(24)8-6-18/h3-13,26H,14-15H2,1-2H3,(H,25,27) |
InChI Key |
HLIWPCPBPDWWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


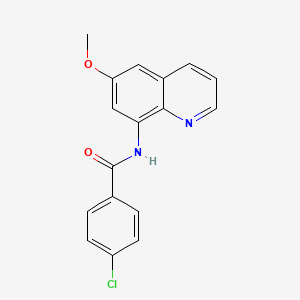
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]butan-1-amine](/img/structure/B12493433.png)
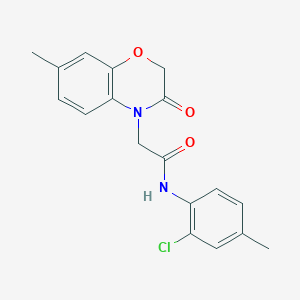
![Methyl N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B12493441.png)
![Methyl 5-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493443.png)
![Propan-2-yl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12493451.png)

![2-{[(4-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B12493464.png)
![2-(3-benzyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethanone](/img/structure/B12493465.png)
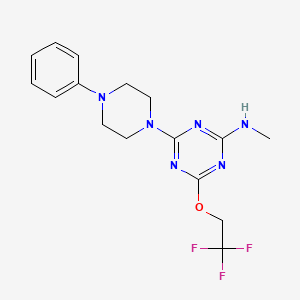
![2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12493478.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B12493489.png)
